



## **Application Notes and Protocols for ODM-204 Dose-Response Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B3419984 | Get Quote |

#### Introduction

**ODM-204** is an investigational, nonsteroidal, orally administered small molecule that functions as a dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17 $\alpha$ hydroxylase/17,20-lyase).[1][2] This dual mechanism is designed to more effectively suppress the androgen signaling pathway, which is a key driver of prostate cancer progression, particularly in castration-resistant prostate cancer (CRPC).[3][4] ODM-204 inhibits CYP17A1, a critical enzyme in the synthesis of androgens like testosterone and dihydrotestosterone (DHT), and also directly antagonizes the androgen receptor, preventing the activation of genes that promote tumor growth.[1][2]

These application notes provide detailed protocols for conducting in vitro and in vivo doseresponse studies to characterize the efficacy and potency of **ODM-204**. The methodologies outlined are essential for researchers in oncology and drug development to assess the compound's activity and determine optimal dosing for further preclinical and clinical investigation.

## Mechanism of Action: Dual Inhibition of Androgen Signaling

**ODM-204** targets two critical points in the androgen signaling axis. Firstly, it inhibits the CYP17A1 enzyme, which is essential for the production of androgens in the testes and adrenal glands.[2] Secondly, it binds directly to the androgen receptor, preventing its activation by any



residual androgens and subsequent translocation to the nucleus to initiate gene transcription.

[2] This dual action provides a comprehensive blockade of the signaling pathway that fuels prostate cancer growth.[1]



Click to download full resolution via product page

Caption: Dual inhibitory action of **ODM-204** on the androgen signaling pathway.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **ODM-204**.

Table 1: Preclinical In Vitro Potency of ODM-204

| Target            | Assay Type           | IC50 Value | Reference |
|-------------------|----------------------|------------|-----------|
| CYP17A1 Enzyme    | Enzymatic Assay      | 22 nM      | [5]       |
| Androgen Receptor | Ligand Binding Assay | 80 nM      | [5]       |

Table 2: Phase I Clinical Trial Dose Escalation and Response



| Dose Cohort (Twice<br>Daily)                                  | Number of Patients | >50% PSA<br>Decrease at 12<br>Weeks | Testosterone<br>Suppression |
|---------------------------------------------------------------|--------------------|-------------------------------------|-----------------------------|
| 50 mg                                                         | 3-6                | Observed in some patients           | Yes                         |
| 100 mg                                                        | 3-6                | Observed in some patients           | Yes                         |
| 200 mg                                                        | 3-6                | Observed in some patients           | Yes                         |
| 300 mg                                                        | 3-6                | Observed in some patients           | Yes                         |
| 500 mg                                                        | 3-6                | Observed in some patients           | Yes                         |
| Data compiled from<br>the DUALIDES Phase<br>I trial.[4][6][7] |                    |                                     |                             |

# **Experimental Protocols: In Vitro Dose-Response Studies**





Click to download full resolution via product page

Caption: General workflow for in vitro dose-response evaluation of **ODM-204**.



## **Protocol 1: Cell Proliferation Assay**

Objective: To determine the dose-dependent effect of **ODM-204** on the proliferation of androgen-sensitive prostate cancer cells.

### Materials and Reagents:

- Prostate cancer cell lines (e.g., VCaP, LNCaP).[1]
- Complete growth medium (e.g., RPMI-1640 with 10% FBS).
- ODM-204 stock solution (e.g., 10 mM in DMSO).
- 96-well clear-bottom cell culture plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- · Luminometer.

### Procedure:

- Cell Seeding: Seed VCaP or LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Preparation: Prepare a serial dilution of ODM-204 in growth medium. A typical
  concentration range would be from 0.1 nM to 10 μM. Include a vehicle control (DMSO) and a
  no-treatment control.
- Treatment: Remove the medium from the wells and add 100 μL of the medium containing the various concentrations of ODM-204 or controls.
- Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
- Viability Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.



- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record the luminescence using a plate-reading luminometer.

### Data Analysis:

- Normalize the luminescence readings to the vehicle control (as 100% viability).
- Plot the percentage of cell viability against the log concentration of **ODM-204**.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of **ODM-204** that inhibits cell proliferation by 50%.

# Experimental Protocols: In Vivo Dose-Response Studies





Click to download full resolution via product page

Caption: General workflow for in vivo dose-response evaluation of **ODM-204**.



## **Protocol 2: Xenograft Tumor Growth Inhibition Study**

Objective: To evaluate the dose-dependent antitumor efficacy of **ODM-204** in a castration-resistant prostate cancer xenograft model.

### Materials and Reagents:

- Male immunodeficient mice (e.g., NOD-SCID or nude mice).
- VCaP prostate cancer cells.[1]
- Matrigel®.
- ODM-204 formulation suitable for oral gavage.
- Vehicle control (e.g., 0.5% carboxymethylcellulose).
- Calipers for tumor measurement.
- ELISA kits for serum PSA and testosterone.

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of 1-5 million VCaP cells mixed with Matrigel® into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Group Assignment: Once tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control and at least three dose levels of **ODM-204** (e.g., 10, 20, and 30 mg/kg).[1]
- Drug Administration: Administer ODM-204 or vehicle via oral gavage once or twice daily for the duration of the study (e.g., 21-28 days).
- Data Collection:
  - Measure tumor volumes and body weights 2-3 times per week.



- Collect blood samples (e.g., via tail vein) at baseline, mid-study, and termination to measure serum levels of PSA and testosterone.
- Study Termination: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the treatment period.
- Tissue Collection: At necropsy, collect tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).

### Data Analysis:

- Plot the mean tumor volume for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) for each dose group relative to the vehicle control.
- Analyze serum PSA and testosterone levels to confirm target engagement and pharmacodynamic effects.
- Assess tolerability by monitoring body weight changes and clinical signs of toxicity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. medchemexpress.com [medchemexpress.com]



- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ODM-204 Dose-Response Studies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3419984#experimental-design-for-odm-204-dose-response-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com